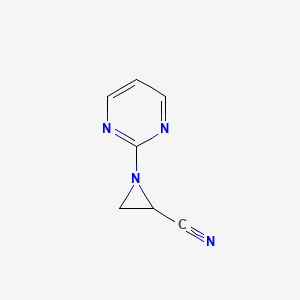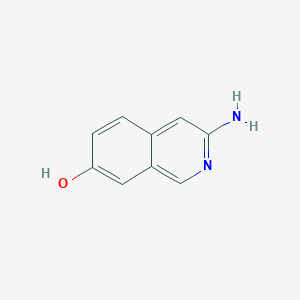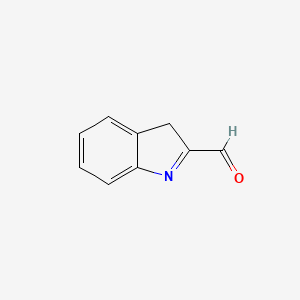
3h-Indole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Indole-2-carbaldehyde is a significant heterocyclic compound belonging to the indole family. Indoles are known for their presence in various natural products and pharmaceuticals. This compound is characterized by an indole ring with an aldehyde group at the second position, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3H-Indole-2-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Vilsmeier-Haack reaction, where indole reacts with a formylating agent like N,N-dimethylformamide and phosphorus oxychloride to introduce the aldehyde group .
Industrial Production Methods: Industrial production of this compound often employs the Fischer indole synthesis due to its efficiency and scalability. The reaction typically involves refluxing the reactants in methanol with methanesulfonic acid as a catalyst .
Analyse Des Réactions Chimiques
Types of Reactions: 3H-Indole-2-carbaldehyde undergoes various chemical reactions, including:
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: Indole-2-carboxylic acid.
Reduction: Indole-2-methanol.
Substitution: Halogenated indoles (e.g., 2-bromoindole).
Applications De Recherche Scientifique
3H-Indole-2-carbaldehyde has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of 3H-Indole-2-carbaldehyde involves its interaction with various molecular targets and pathways:
Comparaison Avec Des Composés Similaires
- 1H-Indole-3-carbaldehyde
- Indole-2-carboxaldehyde
- Indole-3-carboxaldehyde
Comparison:
- 1H-Indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third position. It is also used in the synthesis of biologically active molecules .
- Indole-2-carboxaldehyde: The carboxaldehyde group is at the second position, similar to 3H-Indole-2-carbaldehyde, but it has different reactivity and applications .
- Indole-3-carboxaldehyde: The carboxaldehyde group is at the third position, and it is used in the synthesis of higher-order indoles .
Uniqueness: this compound is unique due to its specific position of the aldehyde group, which influences its reactivity and the types of derivatives it can form. This makes it a valuable intermediate in the synthesis of specialized indole derivatives .
Propriétés
Numéro CAS |
104650-47-7 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
3H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NO/c11-6-8-5-7-3-1-2-4-9(7)10-8/h1-4,6H,5H2 |
Clé InChI |
QNHDKWJSRNIEEW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2N=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


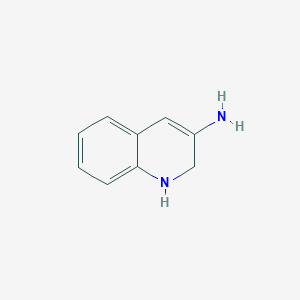
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)methanol](/img/structure/B15072318.png)
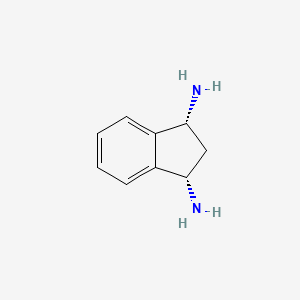
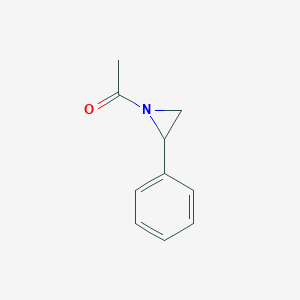
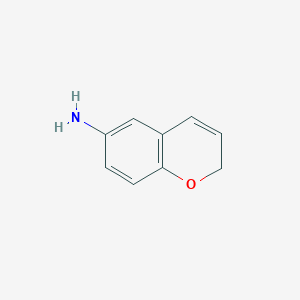
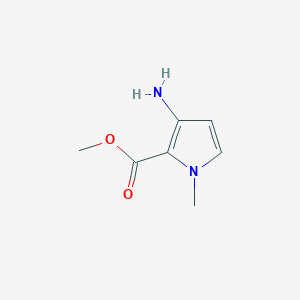
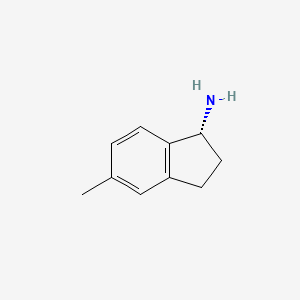
![7H-pyrrolo[2,3-d]pyrimidin-6-ylmethanamine](/img/structure/B15072360.png)
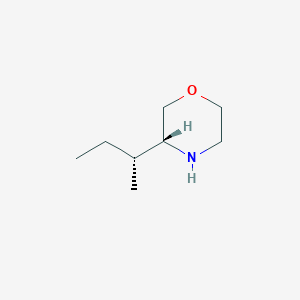
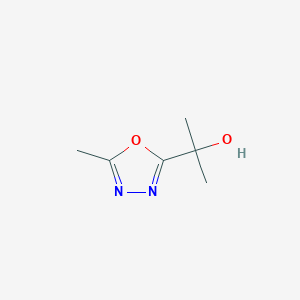
![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)

